molecular formula C21H22N4OS B294715 6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294715
M. Wt: 378.5 g/mol
InChI Key: XIMKLQWLUSOJNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins involved in inflammation and tumor growth. It also activates certain signaling pathways that are involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that the compound has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It also has anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. In addition, it has been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential as a therapeutic agent for various diseases. However, its limited solubility in water and low bioavailability may pose challenges in its use. Moreover, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

Future research on 6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could focus on elucidating its mechanism of action, improving its solubility and bioavailability, and exploring its potential as a therapeutic agent for various diseases. Moreover, studies could also investigate its potential as a tool for studying the molecular mechanisms involved in inflammation, tumor growth, and glucose metabolism.

Synthesis Methods

The synthesis of 6-[(4-Tert-butylphenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methylphenyl isothiocyanate with 4-tert-butylphenoxyacetic acid in the presence of triethylamine. The resulting product is then reacted with 2-azido-1-methyl-1H-benzimidazole in the presence of copper (I) iodide to yield the final product.

Scientific Research Applications

The compound has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. Studies have also shown that it has the potential to be used as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

6-[(4-tert-butylphenoxy)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C21H22N4OS/c1-14-5-7-15(8-6-14)19-22-23-20-25(19)24-18(27-20)13-26-17-11-9-16(10-12-17)21(2,3)4/h5-12H,13H2,1-4H3

InChI Key

XIMKLQWLUSOJNU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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